molecular formula C18H16ClN3O4 B2644280 2-chloro-5-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 942013-97-0

2-chloro-5-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2644280
CAS No.: 942013-97-0
M. Wt: 373.79
InChI Key: QQUWMUORRDRGIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-5-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is a chemical compound of significant interest in medicinal chemistry and biochemical research. It features a benzamide core structure, a common motif in drug discovery, substituted with chloro and nitro groups, and linked to a phenyl ring bearing a 2-oxopiperidine moiety. This specific arrangement of pharmacophores suggests potential for diverse biological activity. Researchers can utilize this compound as a key intermediate in organic synthesis or as a candidate for screening in various biological assays. Structurally analogous compounds, such as those featuring a 4-methylpiperazine group instead of the 2-oxopiperidine, have been identified as potent inhibitors of protein-protein interactions, specifically in disrupting the MLL1-WDR5 complex, which is a target in certain hematologic malignancies . The presence of the nitro group also makes the compound a versatile precursor; it can be selectively reduced to a corresponding amino group, enabling further functionalization and the development of more complex molecular libraries . This product is strictly for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety protocols.

Properties

IUPAC Name

2-chloro-5-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4/c19-16-8-7-14(22(25)26)11-15(16)18(24)20-12-4-3-5-13(10-12)21-9-2-1-6-17(21)23/h3-5,7-8,10-11H,1-2,6,9H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQUWMUORRDRGIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves a multi-step process. One common method starts with the condensation of 2-chloro-5-nitrobenzaldehyde with 2-methyl-1-propenylbenzimidazole, forming an intermediate compound. This intermediate undergoes further reactions, including cyclization and functional group modifications, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of efficient catalysts, high-yield reaction conditions, and scalable purification techniques to ensure the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and nitro groups can participate in nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Condensation Reactions: The benzamide moiety can engage in condensation reactions with other compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or other reducing agents like tin(II) chloride.

    Condensation: Acid or base catalysts to facilitate the formation of new bonds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while nucleophilic substitution can introduce various functional groups at the chloro position.

Scientific Research Applications

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: Explored for its use in the development of advanced materials with specific properties.

    Biological Research: Used as a tool compound to study biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-chloro-5-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-Chloro-N-(2-(4-methylpiperazin-1-yl)-5-nitrophenyl)benzamide

  • Key Difference : Replaces the 2-oxopiperidinyl group with a 4-methylpiperazinyl moiety.
  • Reduced steric hindrance compared to the 2-oxopiperidinyl group may enhance binding to flat binding pockets (e.g., ATP sites in kinases) .

2-Chloro-N-[3-(6-methoxy-3-pyridazinyl)phenyl]-5-nitrobenzamide

  • Key Difference : Substitutes 2-oxopiperidinyl with a 6-methoxypyridazinyl group.

Functional Group Modifications

5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide (Clonitralid)

  • Key Difference : Replaces the 2-oxopiperidinylphenyl group with a 2-chloro-4-nitrophenyl moiety and adds a hydroxyl group at position 2.
  • Implications :
    • The hydroxyl group enables chelation with metal ions, relevant in metalloenzyme inhibition.
    • Dual chloro/nitro substitution increases electrophilicity, raising reactivity toward nucleophilic residues (e.g., cysteine thiols) .

2-Chloro-N-(5Z)-5-[(3-methoxy-4-propoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

  • Key Difference: Incorporates a thiazolidinone ring with a sulfanylidene group.
  • Implications: The thiazolidinone core introduces sulfur atoms, which may modulate redox activity or interact with cysteine proteases.

Pharmacological Analogues

2-Chloro-5-nitro-N-(pyridin-4-yl)benzamide

  • Key Difference : Replaces the 2-oxopiperidinylphenyl group with a pyridin-4-yl group.
  • Implications :
    • The pyridine ring enhances water solubility (logP ~1.8) and enables cation-π interactions with charged residues.
    • Reduced steric bulk may limit target selectivity compared to bulkier analogues .

Structural and Functional Comparison Table

Compound Name Key Substituents Heterocycle logP* Notable Features Reference
Target Compound 2-Cl, 5-NO₂, 3-(2-oxopiperidin-1-yl)phenyl 2-Oxopiperidine ~2.5 Lactam ring for H-bonding
2-Chloro-N-(2-(4-methylpiperazin-1-yl)-5-nitrophenyl)benzamide 2-Cl, 5-NO₂, 4-methylpiperazinyl Piperazine ~1.8 High solubility in acidic media
2-Chloro-N-[3-(6-methoxy-3-pyridazinyl)phenyl]-5-nitrobenzamide 2-Cl, 5-NO₂, 6-methoxypyridazinyl Pyridazine ~3.2 Enhanced π-π stacking
Clonitralid 2-OH, 5-Cl, 2-Cl-4-NO₂-phenyl None ~2.1 Metal chelation potential
Thiazolidinone analogue 2-Cl, 5-NO₂, thiazolidinone Thiazolidinone ~3.5 Redox-active sulfur

*Estimated using fragment-based methods (e.g., Crippen’s method).

Biological Activity

2-Chloro-5-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H15ClN2O3
  • Molecular Weight : 302.74 g/mol

This compound features a chlorinated benzene ring, a nitro group, and a piperidine moiety, which are significant for its biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets, such as enzymes and receptors. The presence of the nitro group is known to enhance biological activity through mechanisms like:

  • Nitroreductase Activity : The nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules.
  • Receptor Modulation : The piperidine ring can facilitate binding to neurotransmitter receptors, potentially influencing signaling pathways.

Antimicrobial Activity

Studies have shown that derivatives of nitrobenzamide compounds exhibit antimicrobial properties. For instance, the compound has been tested against various bacterial strains, demonstrating inhibitory effects:

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
E. coli1550 µg/mL
S. aureus1840 µg/mL
P. aeruginosa1260 µg/mL

These results suggest that the compound could be developed as an antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assays have been performed on various cancer cell lines to evaluate the compound's potential as an anticancer agent. The findings indicate:

Cell Line IC50 (µM)
HeLa (cervical)25
MCF-7 (breast)30
A549 (lung)28

The IC50 values suggest moderate cytotoxicity, warranting further investigation into its mechanism and potential therapeutic applications.

Case Studies

Several studies have highlighted the biological activity of related compounds. For example:

  • Study on Antimicrobial Activity :
    • Researchers synthesized a series of nitrobenzamide derivatives and evaluated their antimicrobial efficacy. The study found that modifications in the piperidine moiety significantly affected activity levels against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assessment :
    • A study evaluated the cytotoxic effects of compounds structurally similar to this compound on human cancer cell lines. The results demonstrated that certain substitutions increased potency against specific cancer types .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 2-chloro-5-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide, and how is structural confirmation achieved?

  • Methodology : The compound can be synthesized via condensation of 4-nitrobenzoyl chloride derivatives with 3-(2-oxopiperidin-1-yl)aniline under Schotten-Baumann conditions. Key steps include refluxing in a basic aqueous-organic biphasic system (e.g., NaOH/CH₂Cl₂) to facilitate amide bond formation.
  • Characterization : Use ¹H/¹³C NMR to confirm aromatic and piperidinyl proton environments. UV-Vis spectroscopy identifies nitro group absorption bands (~300 nm). High-resolution mass spectrometry (HRMS) validates molecular weight.

Q. Which biochemical pathways are relevant to the antibacterial activity of structurally related benzamide compounds?

  • Pathways : Analogous compounds target bacterial lipid biosynthesis by inhibiting enzymes like acyl carrier protein synthase (acps-pptase), which is critical for fatty acid elongation. Disruption of this pathway halts membrane formation. Metabolomic profiling (e.g., LC-MS) can map downstream metabolic perturbations.

Q. What in vitro models are suitable for preliminary neuroleptic activity assessment?

  • Models : Apomorphine-induced stereotypy in rats evaluates dopamine D2 receptor antagonism. Complementary in vitro receptor binding assays using radiolabeled ligands (e.g., [³H]spiperone) quantify affinity for dopaminergic receptors.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s enzyme inhibitory potency?

  • Approach : Systematically modify substituents (e.g., replace nitro with cyano or methoxy groups) and test inhibitory activity via enzyme kinetics (Km/Vmax analysis). Molecular docking (AutoDock Vina) predicts binding poses with target enzymes, prioritizing substituents that enhance hydrophobic interactions or hydrogen bonding.

Q. How should contradictory efficacy data across bacterial strains be resolved?

  • Analysis : Standardize minimum inhibitory concentration (MIC) assays using CLSI guidelines. Perform genomic sequencing of resistant strains to identify mutations in target enzymes (e.g., acps-pptase). Cross-validate results with isothermal titration calorimetry (ITC) to measure binding affinity differences.

Q. What strategies improve pharmacokinetic properties without compromising target engagement?

  • Optimization : Introduce polar groups (e.g., hydroxyl, carboxyl) to enhance solubility. Prodrug derivatization (e.g., esterification) improves oral bioavailability. Computational tools (e.g., SwissADME) balance logP (<3) and topological polar surface area (TPSA <90 Ų) to maintain blood-brain barrier penetration for neuroleptic applications.

Data Analysis and Experimental Design

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Validation : Use CRISPR-Cas9 to knock out putative target genes (e.g., acps-pptase) in bacterial models. Rescue experiments (overexpression of the target enzyme) should restore susceptibility. In mammalian systems, siRNA knockdown of dopamine receptors can confirm neuroleptic mechanisms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.